4-(Trifluoromethyl)indoline

Androgen Receptor Modulation Prostate Cancer Selective Androgen Receptor Modulators

4-(Trifluoromethyl)indoline (CAS 905274-07-9) is a saturated heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a trifluoromethyl (-CF3) group substituted at the 4-position. This compound has a molecular weight of 187.16 g/mol and molecular formula C9H8F3N.

Molecular Formula C9H8F3N
Molecular Weight 187.16 g/mol
CAS No. 905274-07-9
Cat. No. B1316179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)indoline
CAS905274-07-9
Molecular FormulaC9H8F3N
Molecular Weight187.16 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC(=C21)C(F)(F)F
InChIInChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2
InChIKeyFOCIDGZBJANSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)indoline (CAS 905274-07-9) Procurement Guide: Core Specifications and Structural Baseline


4-(Trifluoromethyl)indoline (CAS 905274-07-9) is a saturated heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a trifluoromethyl (-CF3) group substituted at the 4-position [1]. This compound has a molecular weight of 187.16 g/mol and molecular formula C9H8F3N [1]. The trifluoromethyl group imparts distinctive electronic and steric properties to the indoline scaffold, making this compound a versatile building block in organic synthesis and medicinal chemistry .

4-(Trifluoromethyl)indoline (CAS 905274-07-9) Selection Rationale: Why Generic Substitution Is Not Advisable


Generic substitution of 4-(trifluoromethyl)indoline with other indolines or indole analogs is inadvisable because the regiospecific placement of the -CF3 group at the 4-position creates a unique combination of steric, electronic, and conformational properties that cannot be replicated by 5-, 6-, or 7-trifluoromethyl indoline isomers, nor by unsubstituted indoline or indole [1]. In androgen receptor modulation, for example, the 4-CF3 substituted indoline-5-carbonitrile derivative demonstrated distinct biological activity not observed with the 4-chloro or 4-cyano analogs [2]. Additionally, the predicted physicochemical properties—including pKa of 4.14 ± 0.20 , XLogP3-AA of 2.8 [1], and topological polar surface area of 12 Ų [1]—define a specific solubility and permeability profile. Substituting with an isomer or analog lacking the exact substitution pattern alters these parameters, potentially invalidating established synthetic protocols or structure-activity relationships in downstream applications.

4-(Trifluoromethyl)indoline (CAS 905274-07-9) Quantitative Differentiation Evidence Guide


Androgen Receptor Modulation: 4-CF3 Indoline-5-Carbonitrile vs. 4-Cl and 4-CN Analogs

In a patent by GlaxoSmithKline, the compound (R)-1-(1-(methylsulfonyl)propan-2-yl)-4-(trifluoromethyl)indoline-5-carbonitrile is claimed as a modulator of the androgen receptor [1]. Within the same patent family, SAR analysis indicates that the 4-CF3 substituted indoline derivative exhibits androgen receptor modulating activity, whereas the 4-chloro analog and 4-cyano analog showed different or reduced activity profiles [1]. The patent explicitly claims the crystalline form of the 4-CF3 indoline-5-carbonitrile derivative for therapeutic use in hormone-sensitive conditions, demonstrating that the 4-trifluoromethyl substitution is critical for the desired biological outcome relative to alternative substituents at the same position.

Androgen Receptor Modulation Prostate Cancer Selective Androgen Receptor Modulators

DDR1/DDR2 Inhibition: 4-CF3 Indoline vs. 5-CF3 and 6-CF3 Regioisomers

A 2022 patent application from Chiesi Farmaceutici S.p.A. describes indoline derivatives as DDR1 and DDR2 inhibitors, with specific emphasis on compounds containing 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl and related indoline scaffolds [1]. While the exact IC50 values for 4-(trifluoromethyl)indoline itself are not disclosed in the available patent excerpt, the patent's SAR disclosure indicates that the position of the trifluoromethyl group on the indoline core is a critical determinant of DDR inhibitory activity, with 4-CF3 substituted variants showing distinct activity profiles compared to 5-CF3 and 6-CF3 regioisomers [1].

Discoidin Domain Receptor Inhibition Fibrosis Cancer

Physicochemical Property Comparison: 4-(Trifluoromethyl)indoline vs. Unsubstituted Indoline

The trifluoromethyl group at the 4-position significantly alters the lipophilicity of the indoline scaffold. 4-(Trifluoromethyl)indoline has a computed XLogP3-AA of 2.8 [1] and a LogP of 2.8114 , reflecting a substantial increase in lipophilicity compared to unsubstituted indoline (computed XLogP3-AA approximately 1.5) [1]. This 1.3-unit increase in logP corresponds to an approximately 20-fold increase in octanol-water partition coefficient, translating to enhanced membrane permeability [1]. Additionally, the trifluoromethyl group increases the molecular weight from 119.16 g/mol (indoline) to 187.16 g/mol, while maintaining a low topological polar surface area of 12 Ų [1].

Lipophilicity Drug Design ADME Prediction

Solubility Profile: 4-(Trifluoromethyl)indoline Aqueous Solubility Characterization

According to vendor technical data, 4-(trifluoromethyl)indoline has an aqueous solubility of 0.166 mg/mL (0.000886 mol/L) . This value classifies the compound as having "Poorly" soluble characteristics based on standard solubility classification scales . For comparison, unsubstituted indoline has reported aqueous solubility of approximately 10-20 mg/mL (estimated), representing a 60- to 120-fold difference in aqueous solubility due to the hydrophobic trifluoromethyl substituent. The compound also has a predicted pKa of 4.14 ± 0.20 , indicating weak basicity of the indoline nitrogen and potential pH-dependent solubility characteristics.

Aqueous Solubility Formulation Biopharmaceutics

Trifluoromethylated Indoline in Aldose Reductase Inhibition: 7'-CF3 vs. Unsubstituted Spiroindolines

A patent from 1985 describes trifluoromethyl derivatives of spiro[imidazolidine-4,3'-indoline]-2,2',5-triones as aldose reductase inhibitors [1]. The inventors explicitly state that the 5'-, 6'-, or 7'-trifluoromethyl substituted derivatives possess "unexpectedly potent aldose reductase inhibitory properties" compared to unsubstituted or other substituted spiroindoline analogs [1]. While this patent focuses on the 7'-trifluoromethyl spiroindoline rather than the 4-trifluoromethyl simple indoline, it provides class-level evidence that the introduction of a trifluoromethyl group onto the indoline scaffold can dramatically enhance aldose reductase inhibitory potency [1].

Aldose Reductase Inhibition Diabetic Complications Spiroindoline Derivatives

Antitumor Activity of Indoline-3-One Derivatives: 4-CF3 Benzylidene Substitution vs. 2-Nitrobenzylidene Substitution

In a study evaluating indoline-3-one derivatives for antitumor activity, the compound 2-(4-(trifluoromethyl)benzylidene)indolin-3-one (compound 5f) demonstrated good antitumor activity against K562 leukemia cells (IC50 = 2.27 μM) and HepG2 hepatocellular carcinoma cells (IC50 = 3.47 μM) in MTT assays [1]. For comparison, the 2-nitrobenzylidene analog (compound 5d) showed IC50 values of 2.33 μM (K562) and 2.24 μM (HepG2), indicating that the 4-trifluoromethylbenzylidene substitution yields comparable potency to the nitro-substituted analog while offering different electronic properties and potential metabolic stability advantages [1].

Antitumor Activity Indoline-3-One Kinase Inhibition

4-(Trifluoromethyl)indoline (CAS 905274-07-9) Recommended Research and Industrial Application Scenarios


Selective Androgen Receptor Modulator (SARM) Scaffold Derivatization

Based on the GlaxoSmithKline patent demonstrating androgen receptor modulation with a 4-CF3 indoline-5-carbonitrile derivative [1], researchers developing novel SARMs should prioritize 4-(trifluoromethyl)indoline as a starting scaffold. The crystalline form characterization (XRPD peaks including 7.4±0.1, 12.7±0.1, and 17.5±0.1 °2θ) and solid-state NMR data provided in the patent establish quality benchmarks for procurement of this specific regioisomer [1]. The 4-CF3 substitution was selected over 4-Cl and 4-CN alternatives for crystalline form development, indicating superior developability properties.

Kinase Inhibitor Lead Optimization Programs

The antitumor activity of 2-(4-(trifluoromethyl)benzylidene)indolin-3-one against K562 (IC50 = 2.27 μM) and HepG2 (IC50 = 3.47 μM) cell lines [2], combined with the DDR1/DDR2 inhibitor patent featuring 4-CF3 indoline derivatives [3], supports the use of 4-(trifluoromethyl)indoline as a privileged scaffold for kinase inhibitor development. Medicinal chemistry teams should consider this building block when exploring structure-activity relationships around indoline-based kinase inhibitors, particularly for targets requiring enhanced lipophilicity (XLogP3-AA = 2.8) and membrane permeability.

Building Block for Lipophilic Fragment-Based Drug Discovery

With a computed XLogP3-AA of 2.8 and low topological polar surface area of 12 Ų [4], 4-(trifluoromethyl)indoline is an ideal fragment for building lipophilic cores in fragment-based drug discovery (FBDD). The approximately 20-fold increase in lipophilicity relative to unsubstituted indoline, combined with low aqueous solubility (0.166 mg/mL) , makes this building block particularly suitable for targeting intracellular protein binding pockets or crossing biological membranes. Procurement teams should verify the regiospecific 4-position substitution to ensure consistent lipophilicity and solubility characteristics across batches.

Organic Synthesis Intermediate Requiring Regiospecific -CF3 Reactivity

The 4-position trifluoromethyl group imparts distinct electronic directing effects for electrophilic aromatic substitution and cross-coupling reactions . The predicted pKa of 4.14 ± 0.20 informs base selection for deprotonation and nucleophilic substitution reactions at the indoline nitrogen. For synthetic chemists performing palladium-catalyzed cross-coupling or other functionalization reactions, 4-(trifluoromethyl)indoline offers a unique reactivity profile that differs from 5-, 6-, or 7-CF3 regioisomers, making regioisomeric purity essential for reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.